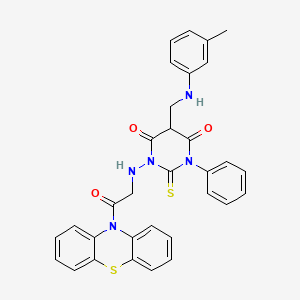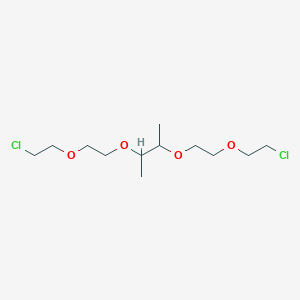![molecular formula C13H8Br2N2O4S2 B14272947 1,1'-[(Diazomethylene)disulfonyl]bis(4-bromobenzene) CAS No. 136280-53-0](/img/structure/B14272947.png)
1,1'-[(Diazomethylene)disulfonyl]bis(4-bromobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(p-bromophenylsulfonyl)diazomethane is a diazo compound characterized by the presence of two p-bromophenylsulfonyl groups attached to a diazomethane moiety Diazo compounds are known for their unique reactivity, which makes them valuable intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(p-bromophenylsulfonyl)diazomethane typically involves the reaction of p-bromobenzenesulfonyl chloride with diazomethane. The reaction is carried out under controlled conditions to ensure the safe handling of diazomethane, which is highly toxic and potentially explosive. The general reaction scheme is as follows:
Preparation of p-bromobenzenesulfonyl chloride: This is achieved by reacting p-bromobenzenesulfonic acid with thionyl chloride.
Reaction with diazomethane: The p-bromobenzenesulfonyl chloride is then reacted with diazomethane in an inert solvent such as ether, under low temperatures to prevent decomposition.
Industrial Production Methods
While specific industrial production methods for bis(p-bromophenylsulfonyl)diazomethane are not well-documented, the general principles of handling diazo compounds apply. Industrial synthesis would involve scaling up the laboratory procedures with stringent safety measures to handle the toxic and explosive nature of diazomethane.
Chemical Reactions Analysis
Types of Reactions
Bis(p-bromophenylsulfonyl)diazomethane undergoes various types of chemical reactions, including:
Substitution Reactions: The diazo group can be replaced by nucleophiles, leading to the formation of new carbon-nitrogen bonds.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form heterocyclic compounds.
Oxidation and Reduction: The diazo group can be oxidized or reduced under specific conditions, leading to different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Metal catalysts such as copper or palladium are often used to facilitate cycloaddition reactions.
Oxidizing and Reducing Agents: Agents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield sulfonamide derivatives, while cycloaddition reactions can produce various heterocyclic compounds.
Scientific Research Applications
Bis(p-bromophenylsulfonyl)diazomethane has several scientific research applications:
Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, through diazo coupling reactions.
Industry: Used in the production of polymers and other advanced materials due to its reactivity and ability to form stable intermediates.
Mechanism of Action
The mechanism of action of bis(p-bromophenylsulfonyl)diazomethane involves the generation of a reactive carbene intermediate upon the loss of nitrogen gas. This carbene can then react with various substrates to form new chemical bonds. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the substrates.
Comparison with Similar Compounds
Similar Compounds
Diazomethane: The simplest diazo compound, used widely in organic synthesis.
Bis(phenylsulfonyl)diazomethane: Similar structure but without the bromine substituents, leading to different reactivity and applications.
Ethyl diazoacetate: Another diazo compound used in cycloaddition reactions and as a carbene precursor.
Uniqueness
Bis(p-bromophenylsulfonyl)diazomethane is unique due to the presence of bromine atoms, which can influence its reactivity and the types of reactions it can undergo. The bromine substituents can also provide additional sites for further functionalization, making it a versatile compound in synthetic chemistry.
Properties
CAS No. |
136280-53-0 |
|---|---|
Molecular Formula |
C13H8Br2N2O4S2 |
Molecular Weight |
480.2 g/mol |
IUPAC Name |
1-bromo-4-[(4-bromophenyl)sulfonyl-diazomethyl]sulfonylbenzene |
InChI |
InChI=1S/C13H8Br2N2O4S2/c14-9-1-5-11(6-2-9)22(18,19)13(17-16)23(20,21)12-7-3-10(15)4-8-12/h1-8H |
InChI Key |
JWCUOEQTPMTRIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C(=[N+]=[N-])S(=O)(=O)C2=CC=C(C=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


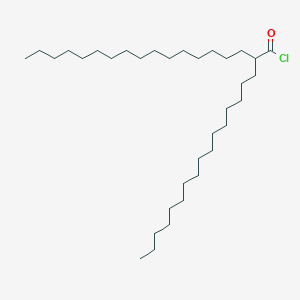
![2,2'-[2-Methyl-2-(prop-2-en-1-yl)-1H-indene-1,3(2H)-diylidene]dipropanedinitrile](/img/structure/B14272870.png)
![4'-(5-Methyl-1,3-benzothiazol-2-yl)[1,1'-biphenyl]-4-amine](/img/structure/B14272880.png)
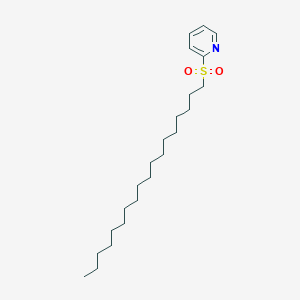
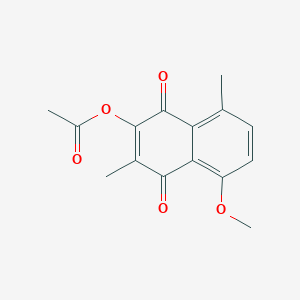
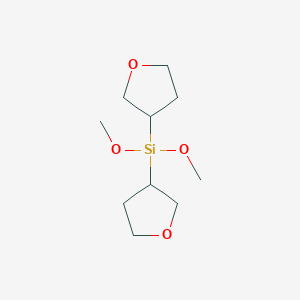
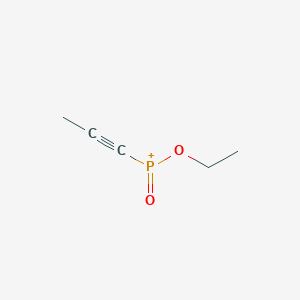
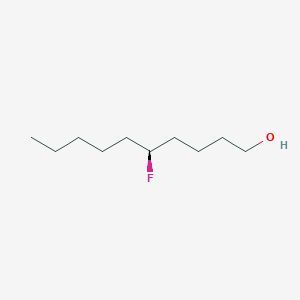
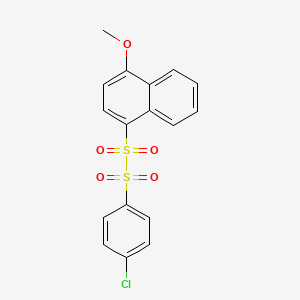
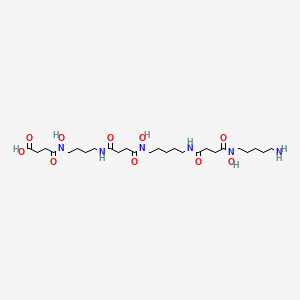
![(6aR,10aS)-11-Hydroxy-12-methoxy-7,7,10a-trimethyl-5,6a,7,9,10,10a-hexahydro-4H-phenanthro[1,2-c]pyran-4,8(6H)-dione](/img/structure/B14272919.png)

